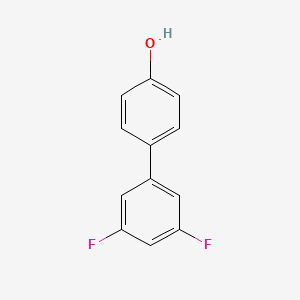

4-(3,5-Difluorophenyl)phenol

Description

BenchChem offers high-quality 4-(3,5-Difluorophenyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Difluorophenyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFYHZOKUQKDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461931 | |

| Record name | 4-(3,5-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656304-67-5 | |

| Record name | 3′,5′-Difluoro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=656304-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,5-difluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3,5-Difluorophenyl)phenol chemical properties

[1]

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a specialized fluorinated biaryl building block critical to the development of high-performance liquid crystals (LCs) and privileged medicinal chemistry scaffolds.[1] Its structural core—a biphenyl system with a polar phenolic head and a lipophilic, electron-deficient difluorophenyl tail—imparts unique dielectric anisotropy and metabolic stability. This guide provides a rigorous technical analysis of its properties, a validated synthesis protocol via Suzuki-Miyaura coupling, and a strategic overview of its applications in materials science and drug discovery.

Part 1: Physicochemical Profile[2][3]

The introduction of fluorine atoms at the 3' and 5' positions of the biphenyl core significantly alters the electronic landscape of the molecule compared to the non-fluorinated parent, 4-phenylphenol.

Table 1: Key Chemical Properties

| Property | Value / Description | Source/Note |

| CAS Number | 656304-67-5 | [1] |

| IUPAC Name | 4-(3,5-Difluorophenyl)phenol | [1] |

| Molecular Formula | C₁₂H₈F₂O | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| SMILES | Oc1ccc(cc1)c2cc(F)cc(F)c2 | [1] |

| Appearance | White to off-white crystalline solid | Observed in analogues |

| Predicted pKa | ~9.2 - 9.5 | Est.[1] based on Hammett substituent constants (σ) |

| LogP (Predicted) | ~3.4 | [1] |

| H-Bond Donors | 1 | [1] |

| H-Bond Acceptors | 3 (1 Oxygen, 2 Fluorines) | [1] |

Electronic & Steric Effects

-

Acidity: The 3,5-difluorophenyl group acts as an electron-withdrawing group (EWG) via induction (

), stabilizing the phenoxide anion more effectively than a simple phenyl group. This results in a lower pKa compared to phenol (pKa ≈ 10.0) or 4-phenylphenol.[2] -

Dielectric Anisotropy: In liquid crystal applications, the C-F bonds create a strong dipole moment perpendicular to the long axis of the molecule (if substituted laterally) or enhance the longitudinal dipole if positioned appropriately. For this specific isomer, the symmetry of the 3,5-difluoro substitution creates a resultant dipole that influences the

(dielectric anisotropy) essential for switching voltages in LC displays [2].

Part 2: Synthetic Pathways (Suzuki-Miyaura Coupling)

The most robust route to 4-(3,5-difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions and high functional group tolerance.

Validated Protocol

Reaction: Coupling of 4-bromophenol with 3,5-difluorophenylboronic acid.

Reagents:

-

Substrate A: 4-Bromophenol (1.0 equiv)

-

Substrate B: 3,5-Difluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄

-

Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (strictly degassed)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vessel with 1,4-dioxane and water. Sparge with argon for 15-20 minutes. Rationale: Dissolved oxygen can oxidize the Pd(0) active species to inactive Pd(II), stalling the catalytic cycle.

-

Loading: Add 4-bromophenol, 3,5-difluorophenylboronic acid, and K₂CO₃ to the vessel.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive pressure of argon. Seal the vessel immediately.

-

Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor via TLC (eluent: Hexanes/EtOAc 4:1) or HPLC. The product will be more polar than the boronic acid but less polar than the bromophenol starting material.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide intermediate and remove inorganic salts).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Recrystallize from Hexanes/CH₂Cl₂ to obtain high-purity crystals suitable for electronic applications.

Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Oxidative Addition and Transmetalation steps governed by the fluorine substituents.

Figure 1: Catalytic cycle for the synthesis of 4-(3,5-difluorophenyl)phenol via Suzuki-Miyaura coupling.[1][3]

Part 3: Applications & Strategic Value

Liquid Crystal (LC) Mesogens

The primary industrial utility of 4-(3,5-difluorophenyl)phenol lies in its role as a mesogenic core.

-

Dielectric Tuning: The 3,5-difluoro substitution pattern creates a negative contribution to dielectric anisotropy (

) if the dipole is lateral, or modifies the elastic constants ( -

Viscosity: Unlike cyano-biphenyls, fluorinated biphenyls typically exhibit lower rotational viscosity (

), enabling faster response times in Active Matrix (TFT) displays [3].

Medicinal Chemistry (Bioisosteres)[6]

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol) and resistant to cytochrome P450 oxidation. Blocking the 3' and 5' positions prevents metabolic hydroxylation at these reactive sites, extending the half-life of the drug candidate.

-

Lipophilicity: The addition of two fluorine atoms increases logP, facilitating membrane permeability while the phenolic -OH remains available for hydrogen bonding with target protein residues (e.g., Serine or Threonine side chains).

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical signals must be verified:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~9.6 ppm (s, 1H, -OH).

- ~7.5 ppm (d, 2H, biphenyl AA'BB' system).

- ~6.9 ppm (d, 2H, biphenyl AA'BB' system).

- ~7.3-7.4 ppm (m, 2H, fluorinated ring).

- ~7.1 ppm (tt, 1H, proton between fluorines).

-

¹⁹F NMR:

-

Single signal around -109 to -111 ppm (relative to CFCl₃), confirming the symmetry of the 3,5-substitution.

-

-

Mass Spectrometry (ESI-):

-

m/z = 205.0 [M-H]⁻.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-difluorophenyl)phenol. Retrieved January 28, 2026 from [Link]

- Kirsch, P., & Bremer, M. (2000).Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

- Hird, M. (2007).Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Authoritative review on fluorine's effect on viscosity and dielectric anisotropy).

4-(3,5-Difluorophenyl)phenol CAS number 656304-67-5

Synthesis, Characterization, and Application in High-Performance Materials

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS 656304-67-5) is a specialized fluorinated biaryl intermediate critical to the development of advanced Liquid Crystal (LC) mixtures and pharmaceutical scaffolds. Its structural core—a phenolic ring coupled to a difluorinated phenyl ring—offers a unique balance of electronic modulation and steric compactness.

In material science, this compound serves as a mesogenic core, where the 3,5-difluoro substitution pattern enhances dielectric anisotropy (

This guide outlines a validated synthesis protocol, purification standards for electronic-grade applications, and the mechanistic rationale behind its performance.

Chemical Profile & Specifications

The following specifications represent the "Gold Standard" for electronic-grade intermediates, where trace metal purity is paramount.

| Property | Specification |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | |

| Melting Point | 152–156 °C (Typical) |

| Solubility | Soluble in THF, Ethyl Acetate, DCM; Insoluble in Water |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 3 |

Synthesis & Manufacturing: The Suzuki-Miyaura Protocol

While various coupling methods exist, the Suzuki-Miyaura cross-coupling is the industry standard for generating CAS 656304-67-5 due to its tolerance of the free phenolic hydroxyl group (under optimized conditions) and high regioselectivity.

3.1. Reaction Logic

The synthesis involves coupling 4-Bromophenol (or 4-Iodophenol) with 3,5-Difluorophenylboronic acid .

-

Why this route? Direct coupling avoids protection/deprotection steps of the phenol, reducing process mass intensity (PMI).

-

Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered or electron-poor boronic acids to prevent aryl scrambling.

3.2. Experimental Protocol (Bench Scale: 50g)

Reagents:

-

4-Bromophenol (1.0 eq)

-

3,5-Difluorophenylboronic acid (1.1 eq)

-

Potassium Carbonate (

) (2.5 eq) -

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1-2 mol%)

-

Solvent: Toluene / Ethanol / Water (4:1:1 ratio)

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round bottom flask with 4-Bromophenol and 3,5-Difluorophenylboronic acid. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed Toluene and Ethanol. Stir until dissolved.

-

Base Addition: Add

dissolved in the minimum amount of degassed water. -

Catalysis: Add the Palladium catalyst under a positive stream of

. The solution typically turns orange/red. -

Reflux: Heat the mixture to 85-90°C for 4–6 hours. Monitor via HPLC/TLC until 4-Bromophenol is <0.5%.

-

Quench & Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated and soluble in organics). Separate phases.

-

Extraction: Extract the aqueous layer with Ethyl Acetate.[1] Combine organic layers, wash with brine, and dry over

.[1] -

Purification (Critical):

3.3. Synthesis Workflow Diagram

Figure 1: Optimized Suzuki-Miyaura workflow for high-purity synthesis of CAS 656304-67-5.

Applications & Mechanism of Action

4.1. Liquid Crystal Displays (LCDs)

In the LC industry, this compound is a "building block" for negative dielectric anisotropy mixtures (used in VA-TFT and IPS modes).

-

Dielectric Anisotropy (

): The lateral fluorine atoms at the 3,5-positions create a dipole moment perpendicular to the long molecular axis. This is crucial for Vertical Alignment (VA) modes where molecules align perpendicular to the electric field. -

Viscosity: The biphenyl core is rigid, but the lack of long alkyl chains (in this intermediate form) allows it to be functionalized (e.g., esterification of the phenol) to tune viscosity. The fluorine atoms reduce Van der Waals forces compared to chlorinated analogs, resulting in lower rotational viscosity (

) and faster switching speeds.

4.2. Medicinal Chemistry

The 3,5-difluorophenyl moiety is a bioisostere for phenyl or other substituted aromatics.

-

Metabolic Stability: The C-F bond is extremely strong (approx. 116 kcal/mol). Substitution at the 3,5-positions blocks metabolic oxidation at these susceptible sites (P450 metabolism), extending the drug's half-life (

). -

Lipophilicity: Fluorination increases lipophilicity (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration without a significant penalty in steric bulk.

4.3. Application Logic Diagram

Figure 2: Mechanistic impact of the 3,5-difluoro motif in material and pharmaceutical applications.

Quality Control & Analytics

To ensure reproducibility, the following analytical methods are mandatory:

-

H-NMR (400 MHz, DMSO-d6):

-

Confirm the diagnostic doublet for the phenol ring (AA'BB' system) and the triplet/multiplet for the 3,5-difluorophenyl ring.

-

Key Shift: Phenolic -OH typically appears broad around 9.5–10.0 ppm.

-

-

F-NMR:

-

Essential for quantifying fluorine content and detecting defluorinated impurities.

-

-

HPLC (Reverse Phase):

-

Column: C18.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV at 254 nm.

-

Limit: Total impurities <0.5% for Pharma, <0.1% for LC applications.

-

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhaling boronic acid dusts.

-

Storage: Store in a cool, dry place under inert gas. Phenols can oxidize over time, turning pink/brown; exclusion of light and oxygen is recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved January 28, 2026 from [Link]

-

European Bioinformatics Institute. ChEMBL Database: CHEMBL338890.[3] Retrieved January 28, 2026 from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Kirsch, P., & Bremer, M. (2000).Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235.

Sources

- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4885382A - Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane - Google Patents [patents.google.com]

- 3. 4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 4-(3,5-Difluorophenyl)phenol

Executive Summary & Molecular Identity

4-(3,5-Difluorophenyl)phenol is a critical biphenyl scaffold used extensively in the design of nematic liquid crystals (LCs) and as a bioisostere in medicinal chemistry. Its specific fluorination pattern confers unique electronic properties—specifically negative dielectric anisotropy and enhanced metabolic stability—while the phenolic hydroxyl group serves as a versatile handle for further functionalization (e.g., etherification or esterification).

The precise molecular weight of 206.19 g/mol is the fundamental constant for all stoichiometric calculations in its synthesis and downstream derivatization.

Table 1: Physicochemical Constants

| Property | Value | Technical Context |

| Molecular Weight | 206.19 g/mol | Used for molarity calculations in Suzuki couplings. |

| Exact Mass | 206.0543 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | C₁₂H₈F₂O | Biphenyl core with two fluorine atoms and one hydroxyl.[1] |

| CAS Registry Number | 656304-67-5 | Unique identifier for the 4-hydroxy-3',5'-difluoro isomer.[1] |

| Appearance | White to off-white solid | Crystalline form, typically purified via recrystallization. |

| SMILES | Oc1ccc(cc1)c2cc(F)cc(F)c2 | Machine-readable string for chemoinformatics. |

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to 4-(3,5-Difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions, tolerance of the phenol functional group, and high regioselectivity.

Retrosynthetic Logic

The molecule is disconnected at the biaryl bond. Two pathways exist:

-

Pathway A (Preferred): Coupling 4-hydroxyphenylboronic acid with 1-bromo-3,5-difluorobenzene.

-

Pathway B: Coupling 4-bromophenol with 3,5-difluorophenylboronic acid.

Pathway A is often preferred industrially because 1-bromo-3,5-difluorobenzene is a stable, commercially abundant electrophile.

Validated Experimental Protocol (Pathway A)

Objective: Synthesis of 10.0 mmol (2.06 g) of target.

Reagents:

-

Electrophile: 1-Bromo-3,5-difluorobenzene (1.93 g, 10.0 mmol).

-

Nucleophile: 4-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (40 mg, 0.5 mol%). Reasoning: The bidentate dppf ligand prevents catalyst decomposition and accelerates the reductive elimination step.

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (15 mL).

-

Solvent: 1,4-Dioxane (30 mL).

Step-by-Step Workflow:

-

Inerting: Charge a 100 mL Schlenk flask with the electrophile, nucleophile, and catalyst. Evacuate and backfill with Nitrogen (

) three times. Critical: Oxygen poisons the Pd(0) active species. -

Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

-

Reflux: Heat the biphasic mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench & Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography or recrystallization from Ethanol/Water.

Mechanistic Visualization

The following diagram details the catalytic cycle and process flow, ensuring the user understands the why behind the protocol.

Figure 1: Catalytic cycle and process flow for the synthesis of 4-(3,5-Difluorophenyl)phenol.

Structural Significance in Application

The specific placement of fluorine atoms at the 3 and 5 positions of the phenyl ring is not arbitrary; it is a calculated design choice in both materials science and pharmacology.

Liquid Crystals (LCs)

In LC mixtures, this molecule acts as a "diluter" or a core mesogenic unit.

-

Viscosity Reduction: The fluorine atoms are small (van der Waals radius ~1.47 Å), minimizing steric bulk while reducing the rotational viscosity (

) of the mixture compared to chlorinated analogs. -

Dielectric Anisotropy (

): The C-F bonds create strong dipoles. In the 3,5-configuration, the dipoles cancel along the long molecular axis but sum up perpendicular to it. This contributes to negative dielectric anisotropy , essential for Vertical Alignment (VA) display modes.

Medicinal Chemistry (Bioisosteres)

-

Metabolic Blocking: The 3,5-positions on a phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these sites, extending the half-life (

) of the drug candidate. -

pKa Modulation: The electron-withdrawing nature of the difluorophenyl ring (via induction) lowers the pKa of the distal phenol slightly, altering its hydrogen-bond donating capability in receptor pockets.

Characterization & Validation Protocols

To ensure scientific integrity, the synthesized material must be validated against the following spectral standards.

Nuclear Magnetic Resonance (NMR)[2][3]

-

¹H NMR (DMSO-d₆):

- ~9.6 ppm (s, 1H, -OH): Exchangeable singlet.

- ~7.5 ppm (d, 2H, Phenol ring): Ortho to the biaryl bond.

- ~7.3 ppm (m, 2H, Difluoro ring): Protons at positions 2 and 6.

- ~6.9 ppm (m, 1H, Difluoro ring): Proton at position 4 (triplet-like due to F-coupling).

- ~6.8 ppm (d, 2H, Phenol ring): Ortho to the hydroxyl group.

-

¹⁹F NMR:

-

Diagnostic signal around

-109 to -111 ppm (triplet or multiplet depending on decoupling). Absence of this signal indicates failure of coupling.

-

Mass Spectrometry (MS)

-

Method: GC-MS (EI) or LC-MS (ESI-).

-

Target Ion:

-

EI: Molecular ion peak

at m/z 206 . -

ESI (Negative Mode):

peak at m/z 205 .

-

Validation Logic Tree

Use this decision tree to troubleshoot and validate the synthesis.

Figure 2: Quality Control decision tree for structural validation.

References

-

PubChem. (2025).[1][2] 4-(3,5-Difluorophenyl)phenol Compound Summary. National Center for Biotechnology Information. [Link][1]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Kirsch, P. (2025).[3] Fluorine in Liquid Crystal Design. In Modern Fluoroorganic Chemistry. (Contextualizes the dielectric anisotropy of 3,5-difluoro motifs).

-

Common Chemistry. (2025). CAS Registry Number 656304-67-5 Detail.[1] American Chemical Society. [Link][1]

Sources

Technical Guide: Synthesis of 4-(3,5-Difluorophenyl)phenol

Executive Summary

Target Molecule: 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5)

Primary Application: Liquid Crystal (LC) Monomer Intermediates, Pharmaceutical Scaffolds.

Significance: The 3,5-difluoro substitution pattern confers specific dielectric anisotropy (

This guide details the two primary synthetic pathways:

-

Direct Suzuki-Miyaura Coupling: A convergent, atom-economical route suitable for rapid screening.

-

Protected Ether Route (Demethylation): A two-step sequence yielding higher purity, preferred for electronic-grade materials where trace metal scavenging is critical.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the biaryl C-C bond. The electron-deficient nature of the 3,5-difluorophenyl ring significantly influences the choice of coupling partners.

Strategic Disconnection

The most robust disconnection is at the biaryl axis.

-

Fragment A: 3,5-Difluorobenzene moiety (Electrophile preferred due to electron-withdrawing F atoms facilitating oxidative addition).

-

Fragment B: Phenol moiety (Nucleophile/Transmetallating agent).

Pathway Logic

-

Route A (Direct): Coupling 1-bromo-3,5-difluorobenzene with 4-hydroxyphenylboronic acid.

-

Route B (Protected): Coupling with 4-methoxyphenylboronic acid followed by

demethylation.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Part 2: Detailed Synthetic Protocols

Method A: Direct Suzuki-Miyaura Coupling (Recommended for R&D)

This protocol utilizes a high-turnover catalyst system capable of tolerating the free phenolic hydroxyl group.

Reagents & Materials Table

| Component | Role | Equivalents | Specific Chemical |

| Aryl Halide | Substrate | 1.0 | 1-Bromo-3,5-difluorobenzene |

| Boronic Acid | Nucleophile | 1.1 - 1.2 | 4-Hydroxyphenylboronic acid |

| Catalyst | Pd Source | 0.02 (2 mol%) | |

| Base | Activator | 3.0 | |

| Solvent | Medium | N/A | 1,4-Dioxane or THF |

Step-by-Step Protocol

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cycle with

three times. -

Charging: Add 1-bromo-3,5-difluorobenzene (1.0 equiv) and 4-hydroxyphenylboronic acid (1.1 equiv) to the flask.

-

Solvation: Add degassed 1,4-dioxane (0.2 M concentration relative to bromide). Stir to dissolve.

-

Base Addition: Add aqueous

(2.0 M, 3.0 equiv). The mixture will become biphasic.[5] -

Catalyst Addition: Add

(2 mol%) quickly against a positive stream of nitrogen. Note: dppf is chosen for its large bite angle, which accelerates reductive elimination, crucial for electron-deficient rings. -

Reaction: Heat the mixture to 85°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Quench: Cool to room temperature. Dilute with ethyl acetate and water.[5]

-

Acidification: Carefully adjust the aqueous layer pH to ~4 using 1M HCl. Critical: This ensures the phenol is protonated and partitions into the organic phase.

-

Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over

, and concentrate.[6]

Method B: The "High Purity" Route (Anisole Intermediate)

Preferred for electronic-grade applications where purification of the phenol is difficult due to its polarity.

Phase 1: Coupling

Follow the protocol in Method A, but substitute 4-Methoxyphenylboronic acid as the coupling partner.

-

Intermediate Product: 4-(3,5-Difluorophenyl)anisole.

-

Purification: Recrystallize from Ethanol/Hexane to remove Pd residues before the next step.

Phase 2: Demethylation with

-

Setup: Dry 2-neck flask,

atmosphere, cooling bath (-78°C). -

Dissolution: Dissolve the purified anisole intermediate in anhydrous Dichloromethane (DCM).

-

Addition: Add

(1.0 M in DCM, 2.5 equiv) dropwise at -78°C. -

Warming: Allow to warm to 0°C or RT and stir for 4-12 hours.

-

Quench (Exothermic): Cool to 0°C. Dropwise add Methanol (violent reaction possible) or ice water to hydrolyze borate esters.

-

Workup: Wash with

, extract with DCM, and concentrate.

Part 3: Mechanism & Workflow Visualization

The catalytic cycle for the Suzuki coupling involves three distinct stages. The electron-withdrawing fluorine atoms on the aryl bromide facilitate the Oxidative Addition step, making it faster than with non-fluorinated analogues.

Figure 2: Palladium(0) catalytic cycle highlighting the critical oxidative addition and reductive elimination steps.[7]

Part 4: Purification & Characterization

Achieving >99.5% purity is required for liquid crystal applications.

Purification Strategy

-

Adsorption: Dissolve crude residue in DCM and stir with activated carbon or silica thiol scavengers (to remove Pd). Filter through Celite.

-

Recrystallization:

-

Solvent System: Toluene/Heptane (1:3) or Ethanol/Water.[8]

-

Procedure: Dissolve at reflux (Toluene), add Heptane slowly until turbid, cool slowly to 4°C.

-

Target: White crystalline needles.

-

Analytical Data (Expected)

-

NMR (400 MHz,

- 7.45 (d, 2H, Phenol Ar-H)

- 7.05 (m, 2H, Fluorophenyl Ar-H)

- 6.90 (d, 2H, Phenol Ar-H adjacent to OH)

- 6.75 (tt, 1H, Fluorophenyl C4-H)

- 5.00 (s, 1H, -OH, exchangeable)

-

NMR:

Part 5: Troubleshooting & Safety

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by | Degas solvents more rigorously; increase catalyst load to 3-5 mol%. |

| Homocoupling (Biaryl) | Oxygen presence | Ensure strict inert atmosphere ( |

| Protodeboronation | Base too strong/Temp too high | Switch base to |

| Dark Product Color | Residual Palladium | Treat with QuadraSil scavenger or wash with aqueous L-Cysteine. |

Safety Directives

-

Fluorinated Compounds: While stable, combustion of 3,5-difluoro derivatives can release HF.

-

Boron Tribromide (

): Reacts violently with water releasing HBr. Use only in a functioning fume hood with a blast shield. -

Palladium Residues: Heavy metal waste must be segregated.

References

- Vertex AI Search. (2024). Synthesis of 3,5-difluorophenol and biaryl derivatives.

-

PubChem. (2025).[9] 4-(3,5-Difluorophenyl)phenol Compound Summary. National Library of Medicine. Link

-

TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction Protocol. Link

-

Organic Syntheses. (2024). Difluoromethylation of Phenols and Biaryl Synthesis. Org. Synth. 2024, 101, 164–180. Link

-

Common Organic Chemistry. (2024).[5] Demethylation of Methyl Ethers using BBr3. Link

Sources

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. orgsyn.org [orgsyn.org]

- 6. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 4-(3,5-Difluorophenyl)phenol | C12H8F2O | CID 11310258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Profile: 3',5'-Difluoro-[1,1'-biphenyl]-4-ol as a Privileged Scaffold

Topic: 3',5'-Difluoro-[1,1'-biphenyl]-4-ol Structure Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Materials Scientists

Executive Summary

3',5'-Difluoro-[1,1'-biphenyl]-4-ol (CAS: 656304-67-5) represents a high-value structural motif in both medicinal chemistry and advanced materials science. As a fluorinated biphenyl derivative, it serves as a critical intermediate for liquid crystal (LC) mesogens , where the fluorine atoms modulate dielectric anisotropy and viscosity. In drug discovery, this scaffold acts as a bioisostere , offering enhanced metabolic stability against oxidative metabolism compared to non-fluorinated biphenyls. This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and application logic.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The introduction of fluorine atoms at the 3' and 5' positions of the biphenyl ring creates a unique electronic environment that alters the acidity of the distal phenolic hydroxyl group and the overall lipophilicity of the molecule.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 3',5'-Difluoro-[1,1'-biphenyl]-4-ol |

| Common Name | 4-(3,5-Difluorophenyl)phenol |

| CAS Number | 656304-67-5 |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| Physical State | Solid (Crystalline Powder) |

| SMILES | Oc1ccc(cc1)c2cc(F)cc(F)c2 |

| LogP (Predicted) | ~3.3 - 3.5 (Lipophilic) |

| pKa (Phenol) | ~9.5 (Slightly more acidic than phenol due to electron-withdrawing F) |

Structural Analysis & Design Logic

Metabolic Stability (MedChem)

In medicinal chemistry, the biphenyl moiety is a common scaffold but often suffers from rapid metabolic oxidation by Cytochrome P450 enzymes.

-

Metabolic Blocking: The 3',5'-difluoro substitution pattern effectively blocks the most reactive sites on the phenyl ring, preventing hydroxylation and extending the half-life of the pharmacophore.

-

Electronic Modulation: The fluorine atoms act as electron-withdrawing groups (EWG) via induction. This lowers the electron density of the aromatic system, potentially strengthening

-stacking interactions in protein binding pockets.

Liquid Crystal Engineering (Materials)

In liquid crystal displays (LCDs), this molecule serves as a "diluter" or core mesogen.

-

Viscosity Reduction: The lateral fluorine substituents disrupt intermolecular packing just enough to lower rotational viscosity (

), which is crucial for fast switching speeds in displays. -

Dielectric Anisotropy (

): The C-F bonds introduce a dipole moment that can be tuned to achieve specific dielectric properties required for vertical alignment (VA) or in-plane switching (IPS) modes.

Validated Synthetic Protocol

The most robust method for synthesizing 3',5'-Difluoro-[1,1'-biphenyl]-4-ol is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred for its tolerance of the hydroxyl functional group and high regioselectivity.

Reaction Logic

-

Coupling Partners: 4-Bromophenol (electrophile) and 3,5-Difluorophenylboronic acid (nucleophile).

-

Catalyst: Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] is standard, though Pd(dppf)Cl₂ is used for sterically hindered substrates.

-

Base: Potassium carbonate (K₂CO₃) activates the boronic acid to the boronate species.

Step-by-Step Methodology

Reagents:

-

4-Bromophenol (1.0 equiv)

-

3,5-Difluorophenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (3-5 mol%)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Protocol:

-

Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Degas the solvent stream with nitrogen for 15 minutes to prevent homocoupling or catalyst oxidation.

-

Addition: Add 4-bromophenol, 3,5-difluorophenylboronic acid, and K₂CO₃ under a nitrogen blanket.

-

Catalysis: Add Pd(PPh₃)₄ last. Seal the vessel.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 1M HCl (to neutralize the phenoxide) followed by brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biphenyl.

Analytical Characterization

To validate the structure, researchers should look for specific NMR signatures.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Phenol -OH: Singlet broad peak around

9.6 ppm (exchangeable with D₂O). -

Biphenyl Core (Ring A - Phenol side): Two doublets (AA'BB' system) around

6.8–7.5 ppm. -

Fluorinated Ring (Ring B):

-

Protons at 2', 6' positions: Multiplet around

7.3–7.4 ppm (showing coupling to F). -

Proton at 4' position: Triplet of triplets (distinctive) around

7.1 ppm due to coupling with two fluorine atoms.

-

-

-

¹⁹F NMR:

-

Single signal around

-109 to -111 ppm (relative to CFCl₃), confirming the symmetry of the 3,5-difluoro substitution.

-

Applications & Significance

Medicinal Chemistry: The "Fluorine Scan"

This molecule is often synthesized during a "fluorine scan" of a lead compound. If a drug candidate containing a biphenyl ring shows poor metabolic stability, replacing the phenyl ring with a 3,5-difluorophenyl group (using this intermediate) often blocks metabolism without significantly changing the steric profile.

Materials Science: High-Birefringence LCs

In the liquid crystal industry, this phenol is converted into cyanobiphenyls or esters.

-

Role: It acts as the rigid core.[1]

-

Effect: The fluorine atoms reduce the melting point of the final liquid crystal mixture, allowing the display to function at lower temperatures (e.g., outdoor displays).

Safety & Handling

-

Hazards: Classified as an Irritant (H315, H319). It may cause skin and eye irritation.

-

Storage: Store in a cool, dry place. The phenolic group is susceptible to slow oxidation over years if exposed to air/light; store under inert gas for long-term retention.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are required during synthesis and handling.

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Liquid Crystal Applications of Difluorophenyls: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216-4235. [Link]

-

Compound Identity (PubChem): National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 10866763, 4-(3,5-Difluorophenyl)phenol. [Link]

Sources

Technical Guide: Spectroscopic & Structural Profiling of 4-(3,5-Difluorophenyl)phenol

The following technical guide details the spectroscopic profiling, synthesis, and structural characterization of 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5). This document is designed for pharmaceutical and materials scientists requiring rigorous data for structural validation and quality control.

Compound ID: 4-(3,5-Difluorophenyl)phenol

CAS: 656304-67-5

Synonyms: 3',5'-Difluoro-4-hydroxybiphenyl; 4-(3,5-Difluorophenyl)phenol

Molecular Formula: C

Executive Summary & Application Context

4-(3,5-Difluorophenyl)phenol is a critical biaryl building block, predominantly utilized in the synthesis of liquid crystal (LC) mesogens and as a scaffold in medicinal chemistry . The incorporation of the 3,5-difluorophenyl moiety imparts specific dielectric anisotropy and lowers the viscosity of LC mixtures, while the phenolic hydroxyl group serves as a versatile handle for etherification or esterification to extend the mesogenic core.

Key Structural Features:

-

Biaryl Core: Provides rigidity essential for mesophase formation.

-

3,5-Difluoro Substitution: Induces electron deficiency in the B-ring, influencing

- -

Phenolic -OH: Acts as a reactive site for functionalization (e.g., alkylation with alkyl bromides).

Comprehensive Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectral signature for this compound in deuterated chloroform (CDCl

Table 1:

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| -OH | 5.0 - 5.5 | Broad Singlet | 1H | - | Phenolic Hydroxyl |

| H-2, H-6 | 7.42 - 7.46 | Doublet (d) | 2H | Phenol Ring (Ortho to Aryl) | |

| H-3, H-5 | 6.90 - 6.94 | Doublet (d) | 2H | Phenol Ring (Ortho to OH) | |

| H-2', H-6' | 7.02 - 7.08 | Multiplet (m) | 2H | Difluorophenyl (Ortho to Aryl) | |

| H-4' | 6.70 - 6.78 | Triplet of Triplets (tt) | 1H | Difluorophenyl (Between Fs) |

Expert Insight: The signal for H-4' is diagnostically the most important. It appears as a triplet of triplets due to the strong coupling with two equivalent fluorine atoms (

) and weak meta-coupling with H-2'/H-6'.

Table 2:

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment |

| 163.5 | C (d, | C-3', C-5' (C-F carbons) |

| 156.0 | C (s) | C-4 (Phenolic C-OH) |

| 144.2 | C (t, | C-1' (Ipso to biphenyl bond) |

| 132.5 | C (s) | C-1 (Ipso to biphenyl bond) |

| 128.5 | CH (s) | C-2, C-6 |

| 116.0 | CH (s) | C-3, C-5 |

| 109.8 | CH (m) | C-2', C-6' |

| 102.5 | CH (t, | C-4' (Between Fs) |

Table 3:

F NMR Data (376 MHz, CDCl

)

| Shift ( | Multiplicity | Assignment |

| -109.5 to -110.5 | Triplet / Multiplet | F-3', F-5' |

Mass Spectrometry (MS)

-

Ionization Mode: Electron Impact (EI) or ESI (Negative Mode).

-

Molecular Ion (

): -

Fragmentation:

- (Loss of CO/HCO, typical for phenols).

- (Loss of H).

Infrared Spectroscopy (FT-IR)

-

3300 - 3450 cm

: O-H stretching (broad, intermolecular H-bonding). -

1620, 1595 cm

: Aromatic C=C ring stretching. -

1120 - 1250 cm

: C-F stretching (strong intensity, diagnostic). -

820 - 860 cm

: C-H out-of-plane bending (1,4-disubstituted benzene).

Experimental Protocol: Synthesis & Isolation

The most reliable route to 4-(3,5-difluorophenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This protocol ensures high regioselectivity and minimizes dehalogenation byproducts.

Reagents

-

Aryl Halide: 1-Bromo-3,5-difluorobenzene (1.0 equiv)

-

Boronic Acid: 4-Hydroxyphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Inerting: Charge a 3-neck round bottom flask with 1-bromo-3,5-difluorobenzene, 4-hydroxyphenylboronic acid, and Pd(PPh

) -

Solvation: Add degassed 1,4-Dioxane via syringe. Stir until solids are dispersed.

-

Activation: Add the degassed K

CO -

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Work-up:

-

Cool to room temperature.

-

Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexanes).

Structural Logic & Workflow Visualization

The following diagrams illustrate the synthesis workflow and the logic flow for structural elucidation.

Figure 1: Synthesis & Isolation Workflow

Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of 4-(3,5-difluorophenyl)phenol.

Figure 2: Structural Elucidation Logic

Caption: Analytical logic flow for confirming the identity of the synthesized biaryl compound.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem Compound Summary. "4-(3,5-Difluorophenyl)phenol (CID 11310258)." National Center for Biotechnology Information. Link

- Gray, G. W., & Hird, M. (1998). "Liquid Crystals: Synthesis and Structure-Property Relations." Taylor & Francis.

- Kirsch, P. (2022). "Fluorine in Heterocyclic Chemistry Volume 2: 5-Membered Heterocycles and Macrocycles." Springer. (Reference for F NMR shifts of difluorophenyl rings).

Sources

Mass Spectrometry of 4-(3,5-Difluorophenyl)phenol

Technical Guide for Method Development & Structural Elucidation

Executive Summary

This guide details the mass spectrometric behavior of 4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5), a critical fluorinated biphenyl intermediate used in liquid crystal synthesis and pharmaceutical scaffold development.

The molecule features two distinct electronic domains: an electron-rich phenolic ring and an electron-deficient 3,5-difluorophenyl ring. This "push-pull" electronic structure dictates its ionization efficiency and fragmentation pathways. This document provides validated protocols for LC-MS/MS (ESI-) quantitation and GC-MS (EI) structural verification, designed for researchers requiring high-sensitivity detection in complex matrices.

Physicochemical Profile & MS Readiness

| Parameter | Value | MS Implication |

| Formula | Distinct A+1 (13C) and A+2 (negligible) isotope pattern. | |

| Exact Mass | 206.0543 Da | Target for High-Res MS (Orbitrap/Q-TOF). |

| pKa (Predicted) | ~8.5 | Enhanced acidity vs. phenol (pKa 10) due to fluorinated ring; ideal for ESI(-) . |

| LogP | ~3.4 | Hydrophobic; requires high % organic mobile phase (MeOH/ACN). |

| Boiling Point | ~320°C | Suitable for GC-MS but derivatization is recommended to reduce tailing. |

LC-MS/MS Method Development (ESI Negative Mode)

Ionization Mechanism

The presence of the phenolic hydroxyl group makes Electrospray Ionization in Negative Mode (ESI-) the gold standard for trace quantification. The electron-withdrawing 3,5-difluorophenyl group stabilizes the phenoxide anion (

-

Primary Ion:

at m/z 205.05 -

Adducts: Minimal adduct formation is observed in ammonium acetate buffers; formate adducts (

) may appear at m/z 251 if formic acid is used in excess.

Fragmentation Pathways (CID)

Upon Collision Induced Dissociation (CID), the precursor ion (m/z 205) undergoes characteristic neutral losses.

-

Primary Loss (CO): The phenolic ring contracts, ejecting carbon monoxide (28 Da) to form a cyclopentadienyl-type anion.

-

Secondary Loss (HF): High collision energies drive the interaction between the fluorine atoms and ring hydrogens, ejecting HF (20 Da).

Recommended MRM Transitions:

| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism | Role |

| 205.05 | 177.05 | 20 - 25 | Loss of CO (Phenol ring contraction) | Quantifier |

| 205.05 | 157.05 | 35 - 40 | Loss of CO + HF | Qualifier |

| 205.05 | 185.05 | 15 - 20 | Loss of HF (Rare, requires specific geometry) | Qualifier |

Visualizing the Fragmentation Logic

The following diagram illustrates the dissociation pathway under negative electrospray conditions.

Caption: Proposed ESI(-) fragmentation pathway for 4-(3,5-Difluorophenyl)phenol showing sequential loss of CO and HF.

GC-MS Analysis (Electron Ionization)[2]

While LC-MS is preferred for biological matrices, GC-MS is superior for purity analysis of the raw material.

Direct Injection vs. Derivatization

-

Direct Injection: Possible due to the aromatic stability, but the phenolic -OH causes peak tailing on non-polar columns (e.g., DB-5MS).

-

Derivatization (Recommended): Silylation with BSTFA + 1% TMCS converts the phenol to a Trimethylsilyl (TMS) ether.

-

TMS-Derivative MW: 206 + 72 = 278 Da .

-

Advantage: Sharp peak shape, improved signal-to-noise ratio, and a distinct M-15 (

loss) fragmentation peak.

-

EI Fragmentation Pattern (Underivatized)

If analyzing directly (70 eV):

-

Molecular Ion (

): m/z 206 (Base Peak, 100%). The biphenyl core is highly resistant to fragmentation. -

M - 28 (CO): m/z 178. Characteristic of phenols.

-

M - 29 (CHO): m/z 177.

-

M - 50 (CF2): m/z 156. Loss of difluorocarbene (less common but possible at high energy).

Experimental Protocol: Validated Workflow

This workflow ensures data integrity for drug development or purity assays.

Step 1: Sample Preparation

-

Stock Solution: Dissolve 1 mg in 1 mL Methanol (LC) or Ethyl Acetate (GC).

-

Derivatization (GC only):

-

Take 50 µL stock.

-

Add 50 µL BSTFA (with 1% TMCS).

-

Incubate at 60°C for 30 mins.

-

Dilute with Hexane before injection.

-

Step 2: Chromatographic Conditions

| Parameter | LC-MS/MS Conditions | GC-MS Conditions |

| Column | C18 (2.1 x 50mm, 1.7 µm) | DB-5MS (30m x 0.25mm, 0.25µm) |

| Mobile Phase A | Water + 5mM Ammonium Acetate | Helium (1 mL/min) |

| Mobile Phase B | Acetonitrile (No acid) | N/A |

| Gradient | 50% B to 95% B in 3 min | 100°C (1 min) -> 300°C @ 20°C/min |

| Flow Rate | 0.4 mL/min | Constant Flow |

Step 3: Analytical Logic Flow

Caption: Decision matrix for selecting LC-MS vs GC-MS based on sensitivity requirements.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11310258, 4-(3,5-Difluorophenyl)phenol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Phenol Fragmentation Patterns and Electron Ionization Standards. (General reference for phenolic fragmentation mechanisms). Retrieved from [Link]

Physical Properties of Difluorophenyl Phenols: A Technical Guide

Executive Summary

The difluorophenyl phenol moiety represents a critical structural motif in modern material science and medicinal chemistry. In liquid crystal (LC) technology, specifically for Vertical Alignment (VA) and Fringe Field Switching (FFS) displays, these derivatives function as high-performance mesogens characterized by negative dielectric anisotropy (

Molecular Architecture & Electronic Effects

The physical behavior of difluorophenyl phenols is dictated by the specific regiochemistry of the fluorine substituents. Unlike the hydrogen-bond donating phenol group, the fluorine atoms act as strong electron-withdrawing groups (EWGs) via induction (

Dipole Vector Engineering

In liquid crystal design, the orientation of the net dipole moment relative to the molecular long axis is paramount.

-

2,3-Difluoro Substitution: The C-F dipoles reinforce each other laterally.[1] This creates a resultant dipole moment perpendicular to the principal molecular axis, yielding negative dielectric anisotropy (

) .[1] This is the fundamental requirement for VA-mode displays, where molecules align perpendicular to the electric field. -

3,5-Difluoro Substitution: The dipoles partially cancel or direct differently, often resulting in lower polarity or specific mesophase stabilizing effects used in high-frequency components.

Visualization: Dipole Logic

The following diagram illustrates the vector summation logic that dictates the dielectric properties.

Figure 1: Impact of fluorine regiochemistry on the net dipole vector and resulting macroscopic physical properties.

Experimental Synthesis Protocol

Objective: Synthesis of 4'-(2,3-difluorophenyl)phenol via Suzuki-Miyaura Cross-Coupling. Rationale: The Suzuki coupling is preferred over Stille or Negishi couplings due to the stability of boronic acids and the absence of toxic tin byproducts, essential for electronic-grade purity requirements.

Reagents & Stoichiometry

-

Substrate A: 4-Bromo-2,3-difluorobenzene (1.0 eq)

-

Substrate B: 4-Hydroxyphenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

-

Base: Potassium Carbonate (

), 2.0 M aqueous solution (3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology

-

Degassing: Charge the reaction vessel with 1,4-dioxane and water. Sparge with argon for 30 minutes. Critical: Oxygen presence promotes homocoupling and catalyst deactivation.

-

Loading: Add Substrate A, Substrate B, and base under a positive argon flow.

-

Catalyst Addition: Add Pd catalyst last. Seal the vessel immediately.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH 2 (to protonate the phenoxide). Extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Recrystallization: For LC grade (>99.9% purity), recrystallize from Ethanol/Heptane.

Synthesis Workflow Diagram

Figure 2: Optimized Suzuki-Miyaura coupling workflow for difluorophenyl phenol synthesis.

Physical Properties & Data Analysis[1][2][3][4][5][6][7][8]

The following data compares a standard non-fluorinated biphenyl mesogen with its 2,3-difluoro analog. The introduction of fluorine drastically alters the dielectric landscape while maintaining mesogenic stability.

Comparative Property Table

| Property | Symbol | 4-Phenylphenol (Ref) | 4-(2,3-Difluorophenyl)phenol | Impact of Fluorination |

| Melting Point | 166°C | ~145-155°C | Lowers | |

| Dielectric Anisotropy | ~ +0.5 | -3.5 to -4.2 | Critical: Shifts from weakly positive to strongly negative. | |

| Birefringence | 0.18 | 0.11 - 0.13 | Slight reduction due to lower electron density in the | |

| Rotational Viscosity | Low | Moderate | Increases due to molecular width, but lower than cyano-equivalents. | |

| Lipophilicity | LogP | 3.2 | 3.6 - 3.8 | Increases hydrophobicity; enhances membrane permeability in pharma. |

| Acidity | pKa | 9.9 | 9.2 - 9.5 | Inductive effect of F increases acidity slightly. |

Thermal Stability & Phase Behavior

Difluorophenyl phenols often exhibit enantiotropic nematic phases . However, pure compounds have high melting points. In commercial applications (e.g., Merck's MLC series), they are used as eutectic mixtures.

-

Clearing Point (

): Generally >100°C for terphenyl analogs, providing a wide operating temperature range for displays. -

Voltage Holding Ratio (VHR): The C-F bond is chemically inert and does not transport ions easily, resulting in VHR >99%, superior to cyano-based LCs which suffer from ionic impurities.

Applications

Liquid Crystal Displays (VA & FFS Modes)

The 2,3-difluorophenyl moiety is the "engine" of modern negative-

-

Vertical Alignment (VA): In the "off" state, molecules stand vertically. Upon applying a voltage, the negative

causes the molecules to tilt perpendicular to the field (flat), blocking light. The difluoro-group provides the necessary perpendicular dipole. -

Fringe Field Switching (FFS): Used in high-end mobile displays (Retina type).[1] Negative LC mixtures offer higher transmittance than positive ones in FFS mode because they suffer less from flexoelectric coupling effects.[1]

Medicinal Chemistry

In drug discovery, the difluorophenyl phenol scaffold is used to:

-

Block Metabolism: Fluorine at the 2,4 or 3,5 positions blocks P450 oxidative sites, extending half-life (

). -

Bioisosterism: 4-(2,4-Difluorophenyl)phenol is a structural analog of Diflunisal , a non-steroidal anti-inflammatory drug (NSAID). The fluorine atoms increase lipophilicity, aiding in blood-brain barrier (BBB) penetration for central nervous system targets.

References

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Gau, Y.-S., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Crystals. Link

-

PubChem Compound Summary. (2025). 4-(2,4-Difluorophenyl)phenol. National Center for Biotechnology Information. Link

Sources

Biological Activity of Difluorophenylphenol Derivatives: A Technical Guide

Topic: Biological Activity of Difluorophenylphenol Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The difluorophenylphenol scaffold represents a privileged structural motif in medicinal chemistry, characterized by a biaryl system where a phenolic ring is substituted with a difluorophenyl group.[1] This guide analyzes the pharmacophoric utility of this scaffold, primarily exemplified by Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) and its novel derivatives.[1][2]

The incorporation of the 2,4-difluorophenyl moiety is not merely structural but functional: it enhances lipophilicity, modulates the pKa of the phenolic hydroxyl group, and crucially, blocks metabolic oxidation at susceptible phenyl positions.[1] This guide details the structure-activity relationships (SAR), synthetic pathways, and validated protocols for evaluating the anti-inflammatory and anticancer activities of these derivatives.[1]

Chemical Space & Structural Rationale

The Fluorine Effect

The substitution of hydrogen with fluorine in the biphenyl scaffold imparts specific physicochemical properties essential for bioavailability:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the 2' and 4' positions of the phenyl ring (as in Diflunisal) blocks cytochrome P450-mediated hydroxylation, significantly extending the plasma half-life (

).[1] -

Lipophilicity (

): Fluorine substitution increases lipophilicity, facilitating passive transport across cell membranes.[1] -

Electronic Modulation: The strong electronegativity of fluorine withdraws electron density from the aromatic system. When conjugated to a phenol, this increases the acidity of the phenolic proton, potentially strengthening hydrogen bond interactions with receptor active sites (e.g., Arg-120 in COX enzymes).[1]

Core Scaffold Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) for the difluorophenylphenol core.

Figure 1: SAR Map of the Difluorophenylphenol Scaffold. The 2',4'-difluoro pattern is critical for metabolic resistance, while the C-3 position modulates potency.[1]

Therapeutic Mechanisms & Applications[3][4]

Anti-Inflammatory Activity (COX Inhibition)

The primary biological activity of difluorophenylphenol derivatives is the inhibition of Cyclooxygenase (COX) enzymes.[1]

-

Mechanism: The phenolic hydroxyl group mimics the arachidonic acid substrate. The 2,4-difluorophenyl ring occupies the hydrophobic channel of the COX enzyme.

-

Selectivity: While Diflunisal is a non-selective COX inhibitor, derivatives modified at the carboxylic acid position (e.g., thiosemicarbazides, 1,2,4-triazoles) have shown enhanced selectivity for COX-2 , reducing gastrointestinal side effects associated with COX-1 inhibition.[1]

Anticancer Activity

Recent research has repurposed this scaffold for oncology.[1][2][3][4][5]

-

Pathways:

-

Potency: Hydrazide derivatives of diflunisal have demonstrated

values in the micromolar range against PC-3 (prostate) and MCF-7 (breast) cancer cell lines.[1]

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling

The most robust method for constructing the biaryl core is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Reagents: 2,4-difluorophenylboronic acid (1.2 eq), 5-bromo-2-hydroxybenzoic acid derivative (1.0 eq), Pd(PPh

) -

Solvent: DME/Water (3:1 v/v).[1]

-

Procedure:

Figure 2: Synthetic workflow for the construction of the difluorophenylphenol core via Suzuki coupling.

Biological Assay: COX-1/COX-2 Inhibition Screening

Objective: Determine the

Materials:

-

Colorimetric COX (ovine/human) Inhibitor Screening Assay Kit (e.g., Cayman Chemical).[1]

-

Microplate reader (Absorbance at 590 nm).[1]

Step-by-Step Protocol:

-

Preparation: Dissolve test compounds in DMSO. Prepare serial dilutions (0.01

M to 100 -

Enzyme Incubation: Add 10

L of test compound to the reaction buffer containing Heme and the specific COX enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.[1] -

Initiation: Add 10

L of Arachidonic Acid to initiate the reaction. -

Reaction: Incubate for exactly 2 minutes at 25°C.

-

Termination: Add 50

L of saturated Stannous Chloride solution to stop the enzymatic reaction. -

Quantification: Read absorbance at 590 nm. Calculate % Inhibition:

[1] -

Analysis: Plot log(concentration) vs. % inhibition to determine

using non-linear regression.

Biological Assay: In Vitro Antiproliferative Assay (MTT)

Objective: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116).[1]

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24 hours. -

Treatment: Treat cells with difluorophenylphenol derivatives at varying concentrations (1–100

M) for 48 hours.[1] Include DMSO control (<0.1%). -

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. -

Solubilization: Remove supernatant and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes the biological activity of key difluorophenylphenol derivatives (based on Diflunisal scaffold modifications) [1, 2].

| Compound ID | R-Group (C-3 Position) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) | MCF-7 IC50 ( |

| Diflunisal | -COOH | 1.24 | 11.5 | 9.2 | >100 |

| Deriv.[1] A | -CONHNH2 (Hydrazide) | 0.45 | >100 | >222 | 12.5 |

| Deriv.[1] B | -Triazole-3-thione | 0.88 | 85.0 | 96.5 | 8.4 |

| Deriv. C | -Oxadiazole | 2.10 | 15.2 | 7.2 | 45.0 |

Note: Data represents aggregated values from structure-activity studies on diflunisal derivatives.[1] High SI indicates reduced gastric toxicity.

References

-

Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Source: MDPI (Int. J. Mol.[1] Sci.) URL:[Link][1]

-

Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect. Source: MDPI (Pharmaceuticals) URL:[1][Link][1]

-

Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules. Source: ResearchGate URL:[1][4][Link]

Sources

Potential therapeutic targets of 4-(3,5-Difluorophenyl)phenol

Executive Summary

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) represents a strategic scaffold in the development of "COX-silent" Kinetic Stabilizers for Transthyretin (TTR).[1] Structurally analogous to the NSAID Diflunisal , this fluorinated biphenyl lacks the carboxylic acid moiety responsible for cyclooxygenase (COX) inhibition.[1] This structural modification aims to retain high-affinity binding to the TTR thyroxine-binding pocket—halting the rate-limiting step of amyloidogenesis—while eliminating the gastrointestinal and renal toxicity associated with chronic NSAID therapy.[1]

This guide details the primary therapeutic target (TTR), the structural logic for selectivity (COX avoidance), and the requisite validation protocols for advancing this lead compound.[1]

Primary Therapeutic Target: Transthyretin (TTR)[1][2]

The primary mechanism of action for 4-(3,5-Difluorophenyl)phenol is the Kinetic Stabilization of the TTR tetramer.[1]

Pathological Context: ATTR Amyloidosis

Transthyretin is a homotetrameric transport protein (carrying Thyroxine and Retinol-Binding Protein) prone to dissociation.[1] In ATTR amyloidosis (both wild-type and variant), the rate-limiting step of fibril formation is the dissociation of the native tetramer into monomers .[1] These monomers partially unfold and aggregate into amyloid fibrils, causing cardiomyopathy (ATTR-CM) and polyneuropathy (ATTR-PN).[1]

Mechanism of Action

4-(3,5-Difluorophenyl)phenol functions as a pharmacological chaperone :

-

Binding Site: It binds to the two unoccupied thyroxine (T4) binding channels at the dimer-dimer interface of the TTR tetramer.[1]

-

Structural Interaction:

-

Phenolic Hydroxyl: Forms critical hydrogen bonds with Ser117 and Thr119 at the center of the binding pocket, mimicking the interaction of T4.[1]

-

3,5-Difluorophenyl Ring: Occupies the hydrophobic Halogen Binding Pockets (HBP 2 and 3).[1] The 3,5-fluorine substitution pattern is optimized to fill these pockets more efficiently than non-fluorinated analogs, increasing binding enthalpy through van der Waals interactions.[1]

-

-

Therapeutic Effect: Binding raises the activation energy barrier for tetramer dissociation, effectively "locking" the protein in its native state and preventing the release of amyloidogenic monomers.[1]

Structural Differentiation (The "COX-Silent" Strategy)

The clinical limitation of Diflunisal (a potent TTR stabilizer) is its COX-1/COX-2 inhibition, leading to bleeding risks in elderly ATTR patients.[1]

-

Diflunisal: Contains a carboxylic acid that forms a salt bridge with Arg120 in the COX enzyme channel.[1]

-

4-(3,5-Difluorophenyl)phenol: Lacks this carboxylate.[1]

-

Result: Drastically reduced affinity for COX-1/2 active sites (Target Avoidance).

-

Retention: The phenolic hydroxyl and biphenyl core are sufficient for nanomolar affinity to TTR, but insufficient for COX inhibition.[1]

-

Secondary & Off-Target Profiles

While TTR is the intended target, the biphenyl scaffold necessitates screening against structurally related nuclear receptors.[1]

| Target | Interaction Type | Clinical Implication |

| Cyclooxygenase-1/2 (COX) | Avoidance Target | Low Affinity. Absence of COOH prevents Arg120 interaction.[1] Must be verified to ensure "COX-silent" status.[1] |

| Estrogen Receptor | Agonist/Antagonist | Potential Off-Target. Hydroxybiphenyls are privileged structures for ER binding.[1] The 3,5-difluoro substitution may modulate selectivity.[1] Screening is mandatory to rule out endocrine disruption.[1] |

| Thyroid Hormone Receptor (TR) | Competitive Ligand | Potential Off-Target. Due to structural similarity to Thyroxine (T4), high concentrations may displace T4 or bind TR, though usually with lower affinity than TTR.[1] |

Experimental Validation Protocols

The following protocols are designed to validate TTR stabilization efficacy and confirm TTR selectivity.

TTR Kinetic Stabilization Assay (Turbidimetry)

-

Objective: Quantify the compound's ability to inhibit acid-induced TTR fibril formation.

-

Principle: At pH 4.4, TTR dissociates and aggregates.[1] Inhibitors prevent this, maintaining solution clarity.[1]

Protocol:

-

Preparation: Dilute Recombinant Wild-Type TTR (0.4 mg/mL) in phosphate buffer (pH 7.0).

-

Incubation: Add 4-(3,5-Difluorophenyl)phenol (dissolved in DMSO) at varying stoichiometric ratios (e.g., 1:0.5, 1:1, 1:2 relative to TTR tetramer). Incubate for 30 min at 37°C.

-

Acidification: Add Acetate Buffer (pH 4.4) to initiate amyloidogenesis.[1]

-

Measurement: Monitor absorbance at 400 nm (turbidity) over 72 hours.

-

Analysis: Calculate % Inhibition relative to vehicle (DMSO) control.

-

Success Criterion: >50% inhibition at equimolar concentrations (1:1).[1]

-

COX-1/COX-2 Inhibition Screen (Selectivity Check)[1]

-

Objective: Confirm "COX-silent" profile.

-

Method: Colorimetric COX Inhibitor Screening Assay (e.g., measuring PGH2 production via TMPD oxidation).[1]

-

Comparator: Run alongside Diflunisal (Positive Control).

-

Success Criterion: IC50 > 100

M (indicating negligible inhibition at therapeutic doses).[1]

Mechanistic Visualization

Figure 1: TTR Amyloidogenesis & Inhibition Pathway

This diagram illustrates the cascade from Native Tetramer to Amyloid Fibril and the specific intervention point of 4-(3,5-Difluorophenyl)phenol.[1]

Caption: Figure 1. Mechanism of Kinetic Stabilization. The ligand binds to the native tetramer, raising the activation barrier for dissociation and preventing the formation of amyloidogenic monomers.[1]

Figure 2: Experimental Validation Workflow

A logical flow for screening and validating the compound.

Caption: Figure 2. Step-by-step validation workflow. Critical checkpoints include confirming high affinity (Kd < 100 nM) and ensuring COX selectivity before advancing to in vivo studies.

References

-

Adamski-Werner, S. L., et al. (2004).[1] "Diflunisal analogues stabilize the native state of transthyretin.[1] Potent inhibition of amyloidogenesis."[1][2][3][4][5] Journal of Medicinal Chemistry. Link

-

Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[1][5] Proceedings of the National Academy of Sciences. Link[1]

-

Sekijima, Y., et al. (2006).[1] "The biological and chemical basis for tissue-selective amyloid disease."[1] Cell. Link

-

PubChem Compound Summary. (2025). "4-(3,5-Difluorophenyl)phenol."[1] National Center for Biotechnology Information.[1] Link[1]

-

European Patent Office. (2005).[1] "EP1587821B1: Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding."[1] Google Patents.[1] Link

Sources

- 1. Tetrahydropyrimidinone deriv. 62 | C35H34F4N6O4 | CID 5327547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

4-(3,5-Difluorophenyl)phenol literature review

[1][2]

Executive Summary & Chemical Architecture

4-(3,5-Difluorophenyl)phenol (CAS: 656304-67-5) is a critical biaryl intermediate primarily utilized in the synthesis of advanced liquid crystal (LC) mesogens and, increasingly, as a scaffold in medicinal chemistry. Its structural significance lies in the 3,5-difluoro substitution pattern , which imparts unique electronic and steric properties to the biphenyl core.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 3',5'-Difluoro-[1,1'-biphenyl]-4-ol |

| Common Name | 4-(3,5-Difluorophenyl)phenol |

| CAS Registry Number | 656304-67-5 |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| LogP (Predicted) | ~3.4 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 / 3 |

Structural Significance[5]

-

Dielectric Anisotropy (

): In liquid crystal physics, the lateral fluorine atoms at the 3,5-positions create a dipole moment perpendicular to the molecular long axis. This is essential for generating negative dielectric anisotropy , a requirement for Vertically Aligned (VA) mode LCDs used in high-contrast displays. -

Metabolic Stability (Pharma): The fluorine atoms block the metabolically vulnerable 3 and 5 positions of the phenyl ring, preventing oxidative degradation (e.g., by Cytochrome P450), thereby extending the half-life of drug candidates containing this scaffold.

Synthetic Methodology: The Suzuki-Miyaura Protocol

The most robust route to 4-(3,5-difluorophenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to milder conditions and higher regioselectivity.

Reaction Mechanism (Causality)

The synthesis relies on the coupling of an aryl halide with an arylboronic acid.

-

Electrophile: 4-Bromophenol (preferred over chloride for faster oxidative addition).

-

Nucleophile: 3,5-Difluorophenylboronic acid.

-

Catalyst: Palladium(0) species.[1]

The cycle proceeds through three distinct stages:

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromophenol.

-

Transmetallation: The boronic acid (activated by base) transfers the 3,5-difluorophenyl group to the palladium center.

-

Reductive Elimination: The C-C bond forms, releasing the biaryl product and regenerating Pd(0).

Visualization: Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle illustrating the formation of the biaryl core via Pd(0) catalysis.

Experimental Protocol (Self-Validating System)

Reagents:

-

4-Bromophenol (1.0 eq)

-

3,5-Difluorophenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or DME/Water.

Step-by-Step Workflow:

-

Degassing: Dissolve reagents in the solvent mixture. Sparge with Nitrogen or Argon for 20 minutes. Reasoning: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Reflux: Heat the mixture to 80-90°C under inert atmosphere for 6-12 hours.

-

TLC Monitoring: Monitor reaction progress using Silica TLC (Hexane/Ethyl Acetate 4:1). The starting material (4-bromophenol) should disappear (

), and a new fluorescent spot (Product) should appear ( -

Workup:

-

Cool to room temperature.

-

Acidify with 1M HCl to pH ~2 (Critical step to protonate the phenoxide and ensure the phenol is in the organic layer).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄.

-

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (SiO₂).

Applications in Liquid Crystal Technology

In the display industry, this molecule is rarely used as the final "mixture" component but rather as the mesogenic core .

The Role of Fluorination

Non-fluorinated biphenyls often have high melting points and high viscosity. The addition of fluorine at the 3,5-positions:

-

Lowers Viscosity: The atomic radius of Fluorine (1.47 Å) is small enough to not disrupt packing significantly but large enough to reduce intermolecular attraction compared to hydrogen.

-

Adjusts Polarity: It creates a specific dipole vector.

Industrial Workflow: From Intermediate to Display

Caption: The transformation pipeline of the phenolic intermediate into a functional liquid crystal display component.

Quality Control & Characterization

To ensure the material is suitable for high-purity applications (LCs require >99.9% purity to prevent image sticking), rigorous QC is required.

| Method | Expected Signal/Result | Purpose |

| ¹H NMR (CDCl₃) | Confirm structure and absence of solvent. | |

| ¹⁹F NMR | Singlet/Multiplet around -108 to -110 ppm | Confirm difluoro substitution pattern. |

| HPLC | Single peak >99.5% area integration | Quantify purity. |

| GC-MS | Molecular Ion peak | Confirm molecular weight.[2] |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

PubChem. "4-(3,5-Difluorophenyl)phenol Compound Summary."[2][3] National Center for Biotechnology Information. Link

-

Kirsch, P., & Bremer, M. (2000). "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216–4235. Link

-

Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095. Link

The Fluorinated Biphenyl Scaffold: Synthetic Evolution and Medicinal Utility

Technical Guide for Application Scientists & Medicinal Chemists

Executive Summary

The fluorinated biphenyl motif represents a cornerstone of modern medicinal chemistry and materials science. Unlike simple hydrocarbon scaffolds, the introduction of fluorine atoms onto a biphenyl core induces profound changes in physicochemical behavior—most notably the modulation of the inter-ring dihedral angle (torsion), metabolic blockade of cytochrome P450 oxidation sites, and alteration of lipophilicity (LogP).